molecular formula C12H21Cl2N3O2 B13563105 2-Chloro-1-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]piperazin-1-yl}ethan-1-onehydrochloride

2-Chloro-1-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]piperazin-1-yl}ethan-1-onehydrochloride

Cat. No.: B13563105
M. Wt: 310.22 g/mol
InChI Key: OVASSCBZXMMCPZ-UHFFFAOYSA-N
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Description

2-Chloro-1-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]piperazin-1-yl}ethan-1-onehydrochloride is a complex organic compound that features a pyrrolidine ring, a piperazine ring, and a chloroethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]piperazin-1-yl}ethan-1-onehydrochloride typically involves multiple steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the Piperazine Ring: This step involves the reaction of ethylenediamine with dihaloalkanes under reflux conditions.

    Coupling of the Rings: The pyrrolidine and piperazine rings are coupled using a suitable linker, such as a chloroethanone derivative, under controlled temperature and pH conditions.

    Final Chlorination:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The chlorine atom in the ethanone moiety can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and are conducted under reflux conditions.

Major Products

    Oxidation: N-oxides of the pyrrolidine ring.

    Reduction: Alcohol derivatives of the ethanone moiety.

    Substitution: Various substituted ethanone derivatives, depending on the nucleophile used.

Scientific Research Applications

2-Chloro-1-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]piperazin-1-yl}ethan-1-onehydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting the central nervous system.

    Biological Studies: The compound is used in studies investigating the interaction of small molecules with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: It is used in the synthesis of advanced materials and as a precursor for the production of other complex organic compounds.

Mechanism of Action

The mechanism of action of 2-Chloro-1-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]piperazin-1-yl}ethan-1-onehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds such as pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities with the pyrrolidine ring in the compound.

    Piperazine Derivatives: Compounds like 1-(2-chloroethyl)piperazine and 1-(2-hydroxyethyl)piperazine are structurally related to the piperazine ring in the compound.

Uniqueness

2-Chloro-1-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]piperazin-1-yl}ethan-1-onehydrochloride is unique due to the combination of the pyrrolidine and piperazine rings with a chloroethanone moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.

Properties

Molecular Formula

C12H21Cl2N3O2

Molecular Weight

310.22 g/mol

IUPAC Name

2-[4-(2-chloroacetyl)piperazin-1-yl]-1-pyrrolidin-1-ylethanone;hydrochloride

InChI

InChI=1S/C12H20ClN3O2.ClH/c13-9-11(17)16-7-5-14(6-8-16)10-12(18)15-3-1-2-4-15;/h1-10H2;1H

InChI Key

OVASSCBZXMMCPZ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)CN2CCN(CC2)C(=O)CCl.Cl

solubility

>46.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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